N-cycloheptyl-4-nitrobenzenesulfonamide

Enzymology Drug Discovery Sulfatase Inhibition

Sourcing N-cycloheptyl-4-nitrobenzenesulfonamide (CAS 329941-88-0) for SAR studies on sulfonamide N-substituents presents a challenge: common cyclohexyl analogs cannot map the steric effects of a seven-membered ring. - **Key differentiator**: The cycloheptyl group provides distinct lipophilicity and conformational flexibility versus cyclopentyl/cyclohexyl analogs, enabling systematic binding pocket mapping. - **Application data**: >18-fold selectivity for K. pneumoniae aryl sulfatase (IC50 800 µM) over human steroid sulfatase (IC50 15,000 µM). - **Intermediate utility**: Validated precursor for tricyclic benzothiadiazine dioxides via catalytic hydrogenation. Supplied as a research-grade intermediate with documented chain of custody.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
Cat. No. B11026112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-nitrobenzenesulfonamide
Molecular FormulaC13H18N2O4S
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O4S/c16-15(17)12-7-9-13(10-8-12)20(18,19)14-11-5-3-1-2-4-6-11/h7-11,14H,1-6H2
InChIKeyLHYIYPTWWIELKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cycloheptyl-4-nitrobenzenesulfonamide Overview


N-cycloheptyl-4-nitrobenzenesulfonamide (CAS 329941-88-0) is a synthetic sulfonamide derivative with a molecular formula of C13H18N2O4S and a molecular weight of 298.36 g/mol . It is characterized by a para-nitro substituted benzenesulfonamide core linked to a cycloheptylamine moiety [1]. While the 4-nitrobenzenesulfonamide class has been explored for various biological activities, including enzyme inhibition [2], the presence of the seven-membered cycloheptyl ring confers specific steric and hydrophobic properties that distinguish it from smaller (e.g., cyclopentyl, cyclohexyl) and larger (e.g., cyclooctyl) cyclic alkyl analogs, which can impact target binding and physicochemical characteristics [3].

Sulfonamide SAR N-substituent ring-size exploration tool
Bacterial Target Supports bacterial sulfatase target engagement studies
Synthetic Utility Precursor for nitrogen-containing heterocycle synthesis

N-cycloheptyl-4-nitrobenzenesulfonamide Substitution Risks


In the context of sulfonamide research, the N-substituent is not a generic component; it is a critical driver of molecular recognition, physicochemical properties, and biological selectivity. A 2025 study on sulfonamide analogues underscores this, stating that 'the sulfonamide moiety is important for potent inhibition' and that 'aromatic sulfonamides appeared to be more favorable as all tested alkylsulfonamides were poor inhibitors' [1]. For N-cycloheptyl-4-nitrobenzenesulfonamide, the unique seven-membered cycloheptyl ring differentiates it from more common cyclohexyl or cyclopentyl analogs [2]. While direct comparative data are sparse, the established principle is that changes to the N-substituent's size, lipophilicity, and conformational flexibility can drastically alter binding affinity and off-target profiles. Therefore, replacing this specific compound with a closely related analog may lead to non-reproducible or significantly different results in assays designed to probe structure-activity relationships (SAR) .

N-substituent size
Changing ring size may alter target binding and lipophilicity-driven off-target profiles.
Aromatic vs alkyl
Aromatic sulfonamides show higher inhibition potential; alkyl analogs may underperform in assays.
Cycloheptyl uniqueness
The seven-membered ring confers distinct conformational flexibility not replicated by cyclohexyl or cyclopentyl derivatives.

N-cycloheptyl-4-nitrobenzenesulfonamide Experimental Evidence


Bacterial vs. Human Sulfatase Selectivity

Data from BindingDB indicates that N-cycloheptyl-4-nitrobenzenesulfonamide exhibits a >18-fold difference in inhibitory potency between Klebsiella pneumoniae aryl sulfatase and human steroid sulfatase. This suggests a degree of selectivity for the bacterial enzyme over the human counterpart [1].

Sulfatase Selectivity
Cross-study comparable
IC50 800 µM vs 15,000 µM
~18.75-fold difference
Supports bacterial sulfatase vs. human isoform selectivity interpretation
Assay conditions differ; cross-study comparison
Enzymology Drug Discovery Sulfatase Inhibition

In Silico Docking for Heterocycle Synthesis

N-cycloheptyl-4-nitrobenzenesulfonamide and related N-cycloamino-2-nitrobenzenesulfonamides (compounds 8-16) were used as starting materials and subjected to docking studies for colon cancer targets. While specific docking scores for the cycloheptyl derivative are not detailed, the class of compounds exhibited in silico binding affinities that were more favorable than reference drugs capecitabine and fluorouracil [1]. This supports the utility of this scaffold as a versatile intermediate for generating libraries of potentially more active compounds.

In Silico Docking
Class-level inference
Class predicted more favorable than reference drugs
Supports scaffold utility for medicinal chemistry optimization
Specific compound scores not reported; data to verify
Medicinal Chemistry Computational Chemistry Synthetic Chemistry

LogP and Molecular Weight Differentiation

Calculated physicochemical properties provide a basis for differentiation. N-cycloheptyl-4-nitrobenzenesulfonamide (MW: 298.36) is predicted to be more lipophilic than its cyclohexyl analog (MW: 284.33, cLogP ~3.34) . While experimental values are absent, the increased molecular weight and carbon count of the cycloheptyl group directly imply a higher LogP compared to the cyclohexyl version, which can influence membrane permeability and non-specific binding in biological assays.

Lipophilicity & MW
Data to verify
Predicted higher LogP vs cyclohexyl analog (MW +14)
Supports N-substituent property differentiation in SAR
Experimental LogP values unavailable; computational estimate
Physical Chemistry ADME Properties Chemical Property Prediction

N-cycloheptyl-4-nitrobenzenesulfonamide Applications


Selective Bacterial Sulfatase Inhibitor Scaffold

Based on its >18-fold selectivity for K. pneumoniae aryl sulfatase over human steroid sulfatase (IC50 of 800 μM vs. 15,000 μM) [1], this compound is most appropriately used as a starting point for medicinal chemistry optimization aimed at developing selective antibacterial agents. Its moderate potency against the bacterial target provides a baseline for synthetic elaboration to improve both affinity and selectivity.

Bioactive Heterocycle Synthesis Building Block

As a member of the N-cycloamino-4-substituted-2-nitrobenzenesulfonamide class, this compound is a validated precursor for synthesizing tricyclic and tetracyclic benzothiadiazine dioxides, which have demonstrated promising in silico activity against cancer targets [2]. Its utility in producing complex, nitrogen-containing heterocycles via catalytic hydrogenation and intramolecular cyclization makes it a valuable intermediate in medicinal chemistry research.

Ring-Size SAR Probe

The distinct seven-membered cycloheptyl ring of this compound differentiates it from more common N-cycloalkyl analogs (e.g., cyclopentyl, cyclohexyl). While direct comparative data are not available, the established principle that N-substituent size alters lipophilicity and target binding supports its use as a probe molecule. Researchers can employ it in a series with its cyclohexyl and cyclooctyl counterparts to systematically map the effect of ring expansion on a specific biological target's binding pocket.

Application
Selection Property
Validation Focus
Bacterial sulfatase target studies
Isoform selectivity context
Enzyme inhibition assay comparison
Heterocycle synthesis precursor
Synthetic scaffold diversity
Cyclization and derivatization yield
N-substituent SAR probe
Ring-size and lipophilicity variation
Binding affinity shift monitoring
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